molecular formula C9H18NO3P B14453396 Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate CAS No. 73473-51-5

Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate

Cat. No.: B14453396
CAS No.: 73473-51-5
M. Wt: 219.22 g/mol
InChI Key: QTCPHPCZCZNNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is an organophosphorus compound with the molecular formula C9H18NO3P. This compound is characterized by the presence of a phosphonate group and an imine group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate is unique due to its specific combination of an imine and phosphonate group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

73473-51-5

Molecular Formula

C9H18NO3P

Molecular Weight

219.22 g/mol

IUPAC Name

2-diethoxyphosphoryl-N-ethylprop-2-en-1-imine

InChI

InChI=1S/C9H18NO3P/c1-5-10-8-9(4)14(11,12-6-2)13-7-3/h8H,4-7H2,1-3H3

InChI Key

QTCPHPCZCZNNSE-UHFFFAOYSA-N

Canonical SMILES

CCN=CC(=C)P(=O)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.